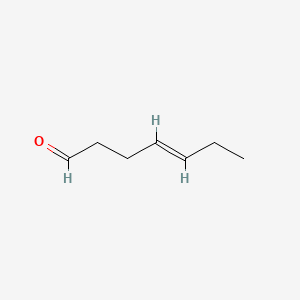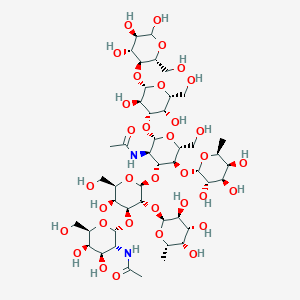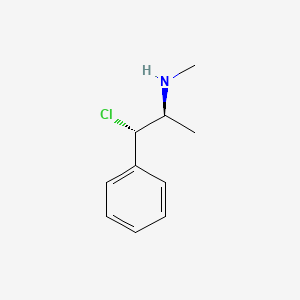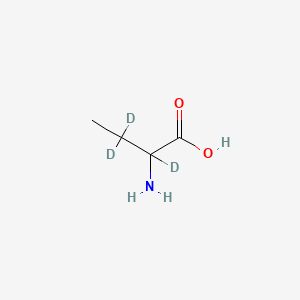
L-Aminobutyric-2,3,3-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aminobutyric-2,3,3-d3 Acid: is a deuterated analog of L-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system. This compound is often used as a tracer in metabolic studies and as a tool in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The preparation of L-2-aminobutyric acid can be achieved through various chemical methods, including ammonolysis of α-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction.
Enzymatic Conversion: Enzymatic synthesis involves the conversion of L-threonine to 2-ketobutyric acid by threonine deaminase, followed by the transformation of 2-ketobutyric acid to L-2-aminobutyric acid using leucine dehydrogenase.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.
Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in L-2-aminobutyric acid with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxo acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
Biology:
- Investigated for its role in neurotransmission and its effects on the central nervous system.
Medicine:
- Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.
Industry:
Mechanism of Action
Comparison with Similar Compounds
L-aminobutyric acid (GABA): A naturally occurring neurotransmitter in the central nervous system.
D-aminobutyric acid: An enantiomer of L-aminobutyric acid with different biological activity.
L-threonine: A precursor in the biosynthesis of L-2-aminobutyric acid.
Uniqueness:
- L-Aminobutyric-2,3,3-d3 Acid is unique due to its deuterated nature, which makes it a valuable tool in metabolic and pharmacological research. Its stability and distinct isotopic signature allow for precise tracing and analysis in scientific studies.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChI Key |
QWCKQJZIFLGMSD-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C(=O)O)N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


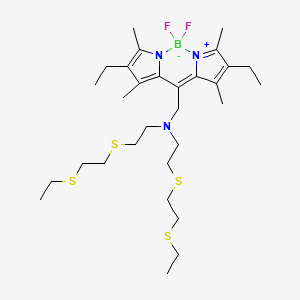
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
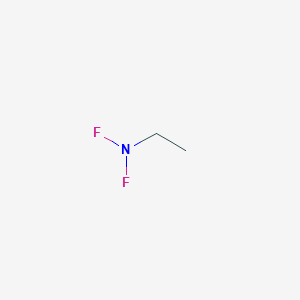
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
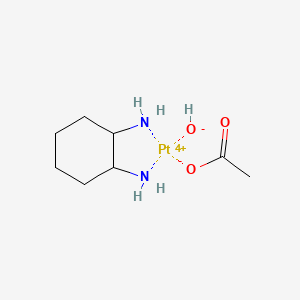
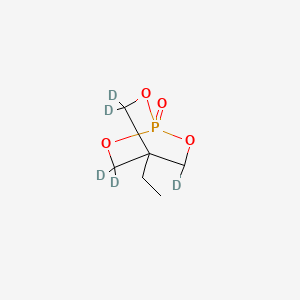

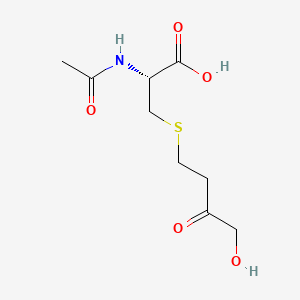
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

